molecular formula C12H19NO3 B1149601 cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 146231-54-1

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No. B1149601
CAS RN: 146231-54-1
M. Wt: 225.28416
InChI Key:
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Description

Synthesis Analysis The efficient synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is achieved through a cost-effective, high-yielding process. This involves transforming isoindole to diacid using KMnO4 mediated oxidative cleavage, highlighting its significance in pharmacological activities due to its role as a pharmacophore in diversified pharmacological activities (Bahekar et al., 2017).

Molecular Structure Analysis The molecular structure of related compounds, such as the X-ray structure of di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate, provides insight into the constitution and configuration of these compounds, establishing their structural significance (Kopf, Wrobel, & Margaretha, 1998).

Chemical Reactions and Properties The enantioselective nitrile anion cyclization to substituted pyrrolidines demonstrates the efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing the compound's applicability in creating highly selective and efficient chemical reactions (Chung et al., 2005).

Physical Properties Analysis The synthesis, structures, and catalytic activities of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including 3-tert-butyl variants, provide insights into the physical properties of related compounds, showing their catalytic effectiveness in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Chemical Properties Analysis The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate highlights the chemical properties and potential for creating complex molecules through noncovalent organocatalysis, reflecting on the versatility and reactivity of the compound (Hozjan et al., 2023).

Scientific Research Applications

Pyrrole-Based Compounds in Drug Discovery

Pyrrole and its derivatives are widely recognized in medicinal chemistry for their pharmaceutical applications across various therapeutic areas. The pyrrole ring, a common N-heterocyclic motif inspired by natural products, has led to many drugs reaching the market. Recent literature (2015-2019) emphasizes pyrrole-based compounds with anticancer, antimicrobial, and antiviral activities, specifically those with identified targets responsible for biological activity. This underscores the pyrrole nucleus's significance as a pharmacophore unit in drug development, highlighting its versatility and potential in creating new therapeutic agents (Li Petri et al., 2020).

Role of Proline and Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a crucial role in plant defense mechanisms against pathogens. This compound and its metabolism in plants, particularly during stress responses, are tightly regulated. P5C is involved in defense strategies including the salicylic acid-dependent pathway, reactive oxygen species production, and hypersensitive response-associated cell death. This research provides insights into the regulation of P5C levels in plant cells, especially mitochondria, during pathogen infection and outlines the mechanisms through which P5C-mediated defense responses are activated (Qamar, Mysore, & Senthil-Kumar, 2015).

Synthetic Phenolic Antioxidants and Their Environmental Impact

Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their occurrence in various environmental matrices and human tissues. These compounds and their transformation products raise concerns about potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Research suggests the need for novel SPAs with reduced toxicity and environmental impact, emphasizing the importance of developing safer chemical alternatives (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl (3aR,6aS)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDIMLSSMWKDR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=O)C[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146231-54-1
Record name cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2,2′-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid (3.40 g, 11.8 mmol) in Ac2O (21 mL) was added NaOAc (0.78 g, 9.5 mmol) and the reaction mixture was stirred at 120° C. for 3 h. After that, the resulting mixture was cooled down to rt then filtered and washed with EtOAc (20 mL×2). The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (EtOAc/PE (v/v)=1/4) to give the title compound as orange yellow oil (1.38 g, 55.0%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step Two
Yield
55%

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